The synthesis of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods, often involving multi-step reactions. One effective route involves:
The molecular structure of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid features:
Crystallographic studies provide detailed atomic coordinates and displacement parameters, aiding in understanding the compound's three-dimensional arrangement .
The chemical reactivity of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid includes:
Additionally, this compound can act as a building block for more complex molecular architectures used in drug discovery and development .
The mechanism of action for compounds like 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid often involves:
Data suggest that derivatives of pyrrole compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties .
The physical and chemical properties of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid include:
Spectroscopic techniques such as FTIR provide insights into functional groups present in the molecule, confirming the presence of characteristic peaks corresponding to the carboxylic acid and aromatic functionalities .
The applications of 1-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid are diverse:
Pyrrole-2-carboxamides represent a rationally designed scaffold for inhibiting Mycobacterium tuberculosis (Mtb) by targeting mycobacterial membrane protein large 3 (MmpL3). This transporter is essential for shuttling trehalose monomycolates (TMM) across the inner membrane during mycolic acid biosynthesis—a critical component of the mycobacterial cell wall. Disruption of MmpL3 function causes lethal accumulation of TMM in the cytoplasm and depletes cell-wall-bound mycolates [2] [10]. The design strategy leverages crystallographic data of MmpL3’s proton-translocation channel, which comprises hydrophobic pockets (S3 and S5) and a hydrophilic pocket (S4). The core structure integrates:
Table 1: Anti-TB Activity of Pyrrole-2-carboxamide Derivatives
Compound | R Group (Tail) | MIC vs. Mtb H37Rv (μg/mL) |
---|---|---|
1 | Cyclohexyl | 6.5 |
5 | 2-Adamantyl | 0.06 |
11 | Aromatic | >32 |
INH (Control) | - | 0.04 |
Optimization of the tail group demonstrated that bulky, lipophilic adamantyl derivatives (e.g., Compound 5) enhance potency >100-fold compared to cyclohexyl or aromatic analogs, achieving MICs <0.016 μg/mL against drug-resistant strains [2].
Electron-withdrawing groups (EWGs)—particularly trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃)—on the phenyl head group significantly enhance anti-tubercular activity. These substituents improve:
Table 2: SAR of Pyrrole Ring Substitutions
Modification Site | Structural Change | Effect on Anti-TB Activity |
---|---|---|
C5-Phenyl | 4-CF₃ substitution | MIC improved 5–10× |
Pyrrole-N | Methyl vs. H | 50× reduction in activity |
Carboxamide-NH | Methylation | Complete loss of activity |
Notably, methylation at the pyrrole nitrogen (e.g., 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid) reduces activity by ~50-fold (MIC 3.7 μg/mL vs. 0.06 μg/mL for non-methylated analogs). This destabilizes hydrogen bonds with Asp645/Tyr646 in S4 [2] [3].
Scaffold optimization focuses on overcoming efflux-mediated and mutational resistance in multidrug-resistant TB (MDR-TB). Key strategies include:
Derivatives like 1-methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxamide exhibit dual advantages:
"EWGs augment cell-membrane permeability, while bulky tails block TMM transport by sterically occluding the S5 subpocket of MmpL3." [2]
MmpL3 inhibitors like pyrrole-2-carboxamides disrupt the proton-motive force (PMF)-driven translocation of TMM. Biochemical studies confirm this mechanism through:
The trifluoromethoxy moiety amplifies inhibition by:
Though primarily studied for TB, this scaffold’s pharmacophore informs anticancer drug design. The core features include:
Table 3: Pharmacophore Features for Pyrrole-2-carboxamides
Feature | Structural Component | Role in Target Engagement |
---|---|---|
HBA | Carboxamide C=O | Binds polar residues (Asp/Gln) |
Hydrophobic (H) | Adamantyl tail | Fills lipophilic protein pockets |
Ring Aromatic (RA) | 4-(Trifluoromethoxy)phenyl | π-Stacking with aromatic residues |
This model enables scaffold repurposing. For example, replacing the adamantyl tail with piperazine enables kinase inhibition, while the 4-(trifluoromethoxy)phenyl group may stabilize topoisomerase II binding [6].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0